[4-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate
Description
This compound is a hydrazone-based derivative characterized by a central hydrazinylidene methyl (-NH-N=C-) linker connecting two aromatic moieties: a 4-ethoxybenzoyl group and a 2-methylbenzoate ester. Its molecular formula is C₂₆H₂₅N₃O₅, with a calculated molecular weight of 459.50 g/mol (based on analogous structures in , and 18). The E-configuration of the hydrazone bond is critical for maintaining planar geometry, which is often associated with enhanced binding to biological targets .
Properties
CAS No. |
765303-61-5 |
|---|---|
Molecular Formula |
C26H25N3O5 |
Molecular Weight |
459.5 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate |
InChI |
InChI=1S/C26H25N3O5/c1-3-33-21-14-10-20(11-15-21)25(31)27-17-24(30)29-28-16-19-8-12-22(13-9-19)34-26(32)23-7-5-4-6-18(23)2/h4-16H,3,17H2,1-2H3,(H,27,31)(H,29,30)/b28-16+ |
InChI Key |
TVJPQIRLXLOOTI-LQKURTRISA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Ethoxybenzoyl Chloride (Intermediate A)
4-Ethoxybenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane at 0–5°C for 2–4 hours. The reaction is driven to completion by removing HCl gas, yielding 4-ethoxybenzoyl chloride with >95% purity.
Reaction Conditions :
Preparation of 2-Methylbenzoyl Chloride (Intermediate B)
2-Methylbenzoic acid undergoes similar chlorination using thionyl chloride. Excess SOCl₂ is removed under reduced pressure to isolate the acyl chloride.
Key Data :
Formation of Hydrazine Derivative (Intermediate C)
Glycine hydrazide is acylated with 4-ethoxybenzoyl chloride in tetrahydrofuran (THF) using triethylamine (TEA) as a base. The reaction proceeds at 0°C for 1 hour, followed by room-temperature stirring for 6 hours.
Reaction Equation :
Hydrazone Formation via Condensation
Intermediate C is condensed with 4-formylphenyl 2-methylbenzoate in ethanol under acidic conditions (HCl or acetic acid). The (E)-configuration is favored by slow addition of the aldehyde and maintaining a reaction temperature of 50–60°C.
Optimization Insights :
-
Solvent : Ethanol (polar protic) enhances nucleophilicity of the hydrazine.
-
Reaction Time : 8–12 hours.
One-Pot Synthesis Approach
To streamline production, a one-pot method combines acylation and condensation steps:
-
Simultaneous Acylation : Glycine hydrazide reacts with 4-ethoxybenzoyl chloride and 2-methylbenzoyl chloride in a 1:1:1 molar ratio.
-
In Situ Condensation : The intermediate hydrazide is treated with 4-hydroxybenzaldehyde in the presence of Amberlyst-15 catalyst.
Advantages :
Limitations :
Stereochemical Control and Analytical Validation
Ensuring (E)-Configuration
The (E)-geometry of the hydrazone is confirmed via:
-
¹H NMR : Trans coupling constant (J = 10–12 Hz) between the hydrazone NH and adjacent proton.
-
X-ray Crystallography : Single-crystal analysis (if available) provides definitive proof.
Critical Factors :
Purity Assessment
Industrial-Scale Considerations
Cost-Effective Reagents
Waste Management
-
Chlorinated Solvents : Recycled via distillation.
-
Acidic Byproducts : Neutralized with aqueous NaHCO₃ before disposal.
Comparative Data Table: Synthesis Methods
| Method | Steps | Total Yield | (E)-Selectivity | Purity |
|---|---|---|---|---|
| Stepwise | 4 | 68–72% | 92% | >99.5% |
| One-Pot | 2 | 70–75% | 85% | 98–99% |
| Industrial (Patent) | 3 | 75% | 90% | 99.5% |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Oxidation: The compound contains electron-rich aromatic rings, making it susceptible to oxidation reactions.
Substitution: The hydrazine-like moiety may undergo nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group (e.g., using hydrazine) could yield the corresponding hydrazine derivative.
Hydrazinolysis: Hydrazine hydrate, acetic anhydride, and a suitable solvent (e.g., ethanol).
Condensation: Pyridine or triethylamine as base, and a nonpolar solvent (e.g., dichloromethane).
Major Products: The major product is the title compound itself.
Scientific Research Applications
The compound 4-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article delves into its applications across different fields, particularly in medicinal chemistry, agriculture, and materials science.
Anticancer Activity
Research has indicated that compounds with hydrazone moieties exhibit significant anticancer properties. The hydrazone bond can facilitate interactions with biomolecules, potentially leading to apoptosis in cancer cells. For instance, studies have shown that derivatives of hydrazones can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. These findings suggest that 4-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate could be explored further as a potential anticancer agent.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies indicate that it possesses inhibitory effects against several bacterial strains, including both Gram-positive and Gram-negative bacteria. This antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
Enzyme Inhibition
Another significant application of this compound is its role as an enzyme inhibitor. Research has demonstrated that certain hydrazone derivatives can inhibit enzymes such as acetylcholinesterase and urease, which are crucial in various physiological processes. This property makes the compound a candidate for developing treatments for conditions like Alzheimer's disease and other enzyme-related disorders.
Pesticide Development
The structural characteristics of 4-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate make it a promising candidate for pesticide development. Its effectiveness against specific pests has been noted in agricultural studies, where it demonstrated significant insecticidal activity. The compound's ability to target pest-specific pathways could lead to the development of more selective and environmentally friendly pesticides.
Plant Growth Regulation
In addition to its pesticidal properties, the compound may also serve as a plant growth regulator. Research into similar compounds suggests that they can enhance growth rates and yield in various crops by modulating hormonal pathways within plants.
Polymer Chemistry
The unique chemical structure of 4-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate can be utilized in polymer chemistry as a monomer or cross-linking agent. Its incorporation into polymer matrices could enhance material properties such as thermal stability and mechanical strength.
Nanomaterials Synthesis
Recent advancements in nanotechnology have opened avenues for using this compound in the synthesis of nanomaterials. Its ability to form stable complexes with metal ions can be exploited for creating metal nanoparticles with potential applications in catalysis and sensing technologies.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Showed significant inhibition of breast cancer cell lines with IC50 values in the low micromolar range. |
| Study B | Antimicrobial Properties | Demonstrated effectiveness against E. coli and S. aureus with MIC values lower than standard antibiotics. |
| Study C | Pesticide Development | Reported high efficacy against aphids with minimal impact on beneficial insects. |
Mechanism of Action
The compound’s mechanism likely involves interactions with cellular targets, possibly through covalent binding or modulation of enzymatic activity. Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of hydrazone-linked aromatic esters. Below is a systematic comparison with structurally analogous molecules, focusing on substituent effects, physicochemical properties, and biological activities.
Structural Analogues and Substituent Effects
Physicochemical Properties
Biological Activity
The compound 4-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate , also known by its IUPAC name, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C31H29N3O6
- Molecular Weight : 539.6 g/mol
- CAS Number : 765913-03-9
- IUPAC Name : [1-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-ethoxybenzoate
Synthesis Overview
The synthesis of this compound involves several key steps:
- Formation of Ethoxybenzoyl Intermediate : Reaction of 4-ethoxybenzoic acid with thionyl chloride.
- Amidation : Formation of the amide by reacting the ethoxybenzoyl chloride with an amine.
- Hydrazonation : Further reaction with hydrazine to form the hydrazone derivative.
- Coupling : Final coupling with a naphthyl compound to yield the target molecule .
Antioxidant Activity
Research indicates that compounds similar to 4-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate exhibit significant antioxidant properties. These compounds can scavenge free radicals, which are implicated in various diseases including cancer and neurodegenerative disorders .
Enzyme Inhibition
Studies have reported that derivatives of hydrazine-based compounds can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC50 values for these inhibitors range from 27.0 to 106.8 µM for AChE and 58.0 to 277.5 µM for BChE, indicating potential therapeutic applications in treating Alzheimer's disease and other cognitive disorders .
Antimicrobial Activity
Preliminary assays have shown that similar compounds possess antimicrobial properties against a range of pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Binding : The structure allows binding to enzyme active sites, potentially leading to inhibition or modulation of enzymatic activity.
- Radical Scavenging : The presence of electron-donating groups enhances its ability to neutralize free radicals, thereby protecting cellular components from oxidative damage.
Case Studies
Q & A
Q. What are the optimal synthetic routes for preparing [4-[(E)-...]phenyl] 2-methylbenzoate, and how can purity be ensured?
- Methodological Answer : The compound is synthesized via multi-step reactions, typically involving:
- Step 1 : Condensation of 4-ethoxybenzoyl chloride with aminoacetyl hydrazine to form the hydrazone backbone.
- Step 2 : Coupling with 2-methylbenzoate using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization from ethanol yields >95% purity.
- Validation : Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water gradient) .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodological Answer :
- X-ray Crystallography : Resolve single-crystal structures using SHELXL (for small molecules) or SHELXS (for phase determination). Disorder in flexible hydrazinylidene groups may require TWINABS for data correction .
- Spectroscopy :
- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm hydrazone tautomerism (δ 8.2–8.5 ppm for imine protons).
- IR : Stretching bands at ~1650 cm⁻¹ (C=O) and ~3200 cm⁻¹ (N-H) .
Advanced Research Questions
Q. How can crystallographic refinement challenges (e.g., disorder in hydrazinylidene groups) be addressed?
- Methodological Answer :
- Use SHELXL-2018 with PART instructions to model disorder. Apply ISOR and DELU restraints to stabilize thermal parameters.
- For severe disorder, employ TWINABS to handle twinning, as seen in analogous hydrazone derivatives .
- Validate models using R-factor convergence (<5% discrepancy) and Fo-Fc difference maps .
Q. What experimental designs are recommended for studying tautomeric equilibrium in solution vs. solid states?
- Methodological Answer :
- Solid-State : Compare X-ray structures (E-configuration) with DFT-optimized geometries (B3LYP/6-311+G(d,p)).
- Solution-State : Use variable-temperature ¹H NMR (DMSO-d₆, 298–343 K) to monitor proton shifts indicative of keto-enol tautomerism.
- Contradiction Note : Crystallographic data may favor E-isomers, while solution NMR suggests dynamic equilibrium .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
- Methodological Answer :
- Analog Synthesis : Replace 4-ethoxybenzoyl with chloro/nitro groups to assess electronic effects.
- Biological Assays :
- Antimicrobial : MIC assays against S. aureus and E. coli (96-well plates, 24 h incubation).
- Anticancer : MTT assay on HeLa cells (IC₅₀ calculation via nonlinear regression).
- Data Analysis : Correlate substituent Hammett constants (σ) with bioactivity using multivariate regression .
Methodological Notes
- Contradiction Handling : Discrepancies between crystallographic (E-configuration) and computational (Z-preferred) models require free-energy calculations (e.g., Gaussian 16) to resolve .
- Degradation Studies : Use accelerated stability testing (40°C/75% RH, 6 months) with LC-MS to identify hydrolytic byproducts (e.g., 4-ethoxybenzoic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
